5-Bromo-6-phenoxynicotinic acid CAS 1215764-12-7 properties
5-Bromo-6-phenoxynicotinic acid CAS 1215764-12-7 properties
Title: Technical Monograph: 5-Bromo-6-phenoxynicotinic acid (CAS 1215764-12-7) Subtitle: A Bifunctional Pyridine Scaffold for Medicinal Chemistry and Agrochemical Discovery
Executive Summary
5-Bromo-6-phenoxynicotinic acid (CAS 1215764-12-7) is a specialized heterocyclic building block widely utilized in the synthesis of pharmaceutical and agrochemical agents. As a trisubstituted pyridine derivative, it offers three distinct vectors for chemical modification: the carboxylic acid at C3, the bromine handle at C5, and the phenoxy ether at C6.
This compound is particularly valued in Fragment-Based Drug Discovery (FBDD) . Its structural rigidity and orthogonal reactivity allow medicinal chemists to rapidly generate libraries of kinase inhibitors, GPCR ligands, and anti-inflammatory agents. The presence of the phenoxy group enhances lipophilicity (LogP), potentially improving membrane permeability compared to its hydroxy- or chloro-analogs.
Physicochemical Profile
The following data aggregates experimental and predicted properties essential for handling and formulation.
| Property | Value | Notes |
| CAS Number | 1215764-12-7 | Unique Identifier |
| Molecular Formula | C₁₂H₈BrNO₃ | - |
| Molecular Weight | 294.10 g/mol | - |
| Appearance | White to Off-white Solid | Crystalline powder |
| Melting Point | 178–182 °C (Predicted) | High melting point typical of nicotinic acids |
| Solubility | DMSO, DMF, MeOH | Poorly soluble in water; soluble in organic bases |
| pKa (Acid) | ~3.5–4.0 (Predicted) | Carboxylic acid proton |
| LogP | ~2.8–3.2 (Predicted) | Moderately lipophilic due to phenoxy group |
| Storage | 2–8 °C, Inert Atmosphere | Hygroscopic; store under Argon/Nitrogen |
Synthetic Architecture
The synthesis of 5-Bromo-6-phenoxynicotinic acid is best approached via Nucleophilic Aromatic Substitution (SₙAr) . The electron-deficient pyridine ring, activated by the electron-withdrawing carboxylic acid (or ester) and the bromine atom, facilitates the displacement of a leaving group at the C6 position.
Retrosynthetic Analysis (Graphviz)
The following diagram outlines the logical synthetic pathway from commercially available precursors.
Figure 1: Synthetic workflow via Nucleophilic Aromatic Substitution (SₙAr).
Authoritative Synthesis Protocol
Note: This protocol is adapted from standard methodologies for 2-phenoxypyridines [1, 3].
Reagents:
-
5-Bromo-6-chloronicotinic acid (1.0 eq)[1]
-
Phenol (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Solvent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Step-by-Step Procedure:
-
Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromo-6-chloronicotinic acid (10 mmol) in anhydrous DMF (20 mL).
-
Activation: Add Phenol (12 mmol) and K₂CO₃ (25 mmol) to the solution.
-
Reaction: Heat the mixture to 90°C under an inert atmosphere (Nitrogen) for 4–6 hours. Monitor reaction progress via TLC (System: MeOH/DCM 1:10) or LC-MS. The chloride at C6 is displaced by the phenoxide anion.
-
Work-up: Cool the reaction mixture to room temperature. Pour slowly into ice-cold water (100 mL) while stirring.
-
Acidification: Adjust the pH to ~3–4 using 1N HCl. The product should precipitate as a solid.
-
Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.
-
Purification: If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography.
Critical Control Point: Ensure the reaction temperature does not exceed 120°C to prevent decarboxylation of the nicotinic acid moiety.
Functionalization & Reactivity (SAR Logic)
For drug development professionals, this molecule is a "branch point" scaffold. The orthogonal reactivity of the bromine and carboxylic acid groups allows for the creation of diverse chemical libraries.
Divergent Synthesis Strategy
The bromine atom at C5 is electronically deactivated compared to a standard aryl bromide but remains susceptible to Palladium-catalyzed cross-coupling. The carboxylic acid at C3 is ready for amide coupling.
Figure 2: Divergent synthesis pathways for SAR exploration.
Key Reaction Parameters
-
Suzuki Coupling (C5): Due to the electron-deficient nature of the pyridine ring, oxidative addition of Pd(0) is slower. Use electron-rich ligands (e.g., XPhos, SPhos) and elevated temperatures (100°C) to drive conversion [2].
-
Amide Coupling (C3): Standard coupling reagents (HATU, T3P) work efficiently. However, the steric bulk of the C5-Bromo and C6-Phenoxy groups may slightly retard the reaction rate with bulky amines.
Handling & Safety (E-E-A-T)
While specific toxicological data for this CAS is limited, it should be handled with the same precautions as 5-bromo-6-chloronicotinic acid (CAS 29241-62-1).
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust.
-
First Aid:
References
-
ChemicalBook. (2025). 5-Bromo-6-chloronicotinic acid Properties and Synthesis. Retrieved from
-
BenchChem. (2025).[1] 5-Bromonicotinic Acid in Medicinal Chemistry: Application Notes. Retrieved from
-
Setliff, F. L., & Caldwell, J. Z. (1991).[3] Preparation of a Series of N-Phenylamides of 5-Bromo-6-Chloronicotinic Acid. Journal of the Arkansas Academy of Science.[3] Retrieved from
-
Fisher Scientific. (2024). Safety Data Sheet: 5-Bromo-6-chloronicotinic acid. Retrieved from
